Cas no 83716-04-5 (Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate)

Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methylamino substituent at the 3-position and a carboxylate ester at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds with potential pharmaceutical applications. Its benzo[b]thiophene core offers structural rigidity, while the methylamino and ester functional groups provide sites for further derivatization. The compound is valued for its synthetic utility in medicinal chemistry, where it may contribute to the design of bioactive molecules. Proper handling and storage under inert conditions are recommended to maintain stability.
Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate structure
83716-04-5 structure
Product Name:Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate
CAS No:83716-04-5
MF:C11H11NO2S
MW:221.275541543961
CID:1094923
PubChem ID:12789528
Update Time:2025-06-07

Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate
    • Methyl3-(methylamino)benzo[b]thiophene-2-carboxylate
    • AKOS012389958
    • methyl 3-(methylamino)-1-benzothiophene-2-carboxylate
    • 83716-04-5
    • Inchi: 1S/C11H11NO2S/c1-12-9-7-5-3-4-6-8(7)15-10(9)11(13)14-2/h3-6,12H,1-2H3
    • InChI Key: HEDBTMVEFOAHKM-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=C(C2C=CC=CC1=2)NC

Computed Properties

  • Exact Mass: 221.05104977g/mol
  • Monoisotopic Mass: 221.05104977g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 66.6Ų

Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate Pricemore >>

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Additional information on Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate

Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate (CAS No. 83716-04-5): A Comprehensive Overview

The compound Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate (CAS No. 83716-04-5) is a specialized organic molecule with a unique structural framework. Its chemical name highlights its core components: a benzo[b]thiophene backbone, a methylamino substituent, and a methyl ester functional group. This combination grants it distinct physicochemical properties, making it a subject of interest in pharmaceutical research, material science, and synthetic chemistry.

In recent years, the demand for heterocyclic compounds like benzo[b]thiophene derivatives has surged due to their versatility in drug discovery. Researchers frequently search for terms such as "synthesis of Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate" or "applications of CAS 83716-04-5," reflecting its relevance in modern chemistry. The compound’s potential as a building block for bioactive molecules aligns with trends in targeted drug design and small-molecule therapeutics.

The methyl ester moiety in Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate enhances its solubility and reactivity, facilitating its use in coupling reactions or as an intermediate for amide formation. This feature is particularly valuable in peptide mimetics and enzyme inhibitor development, areas where users often inquire about "modification strategies for thiophene esters."

From an analytical perspective, the compound’s benzo[b]thiophene core contributes to its UV absorption and fluorescence properties, making it useful in sensor technologies and optical materials. Queries like "spectral data for CAS 83716-04-5" underscore its utility in spectroscopic studies. Additionally, its stability under moderate conditions appeals to industrial applications, where "scalable synthesis of heterocyclic esters" is a common research focus.

Environmental and regulatory considerations are also trending topics. While Methyl 3-(methylamino)benzo[b]thiophene-2-carboxylate is not classified as hazardous, its handling aligns with general laboratory safety protocols. Searches for "green chemistry approaches for thiophene derivatives" highlight the growing emphasis on sustainable synthesis methods.

In summary, CAS No. 83716-04-5 represents a multifaceted compound with broad applicability. Its structural features cater to diverse scientific inquiries, from "mechanistic studies of benzo[b]thiophene reactivity" to "material science innovations." As research evolves, this molecule continues to inspire novel applications across interdisciplinary fields.

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